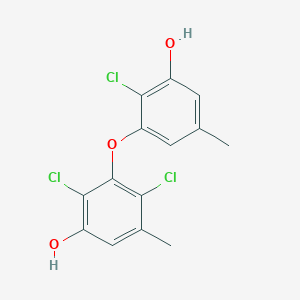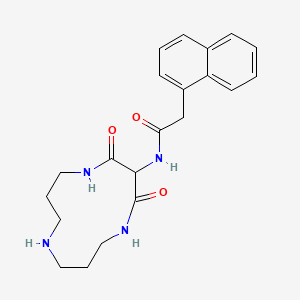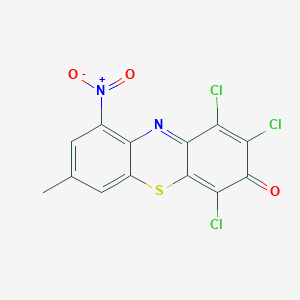
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one typically involves the condensation of O-methylaniline with disulfur dichloride (S2Cl2), followed by a series of reactions including the treatment with sodium hydroxide in ethanol solution . The process involves multiple steps to ensure the correct placement of the chlorine and nitro groups on the phenothiazine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution of chlorine atoms can produce a variety of functionalized phenothiazine compounds.
Applications De Recherche Scientifique
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The nitro group and phenothiazine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Trichloro-9-methyl-3H-phenothiazin-3-one
- 1,2,4-Trichloro-7-methyl-3H-phenothiazin-3-one
- 1,2,4-Trichloro-9-nitro-3H-phenothiazin-3-one
Uniqueness
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
146139-17-5 |
|---|---|
Formule moléculaire |
C13H5Cl3N2O3S |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
1,2,4-trichloro-7-methyl-9-nitrophenothiazin-3-one |
InChI |
InChI=1S/C13H5Cl3N2O3S/c1-4-2-5(18(20)21)10-6(3-4)22-13-9(16)12(19)8(15)7(14)11(13)17-10/h2-3H,1H3 |
Clé InChI |
YFNJVYHQCURVGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


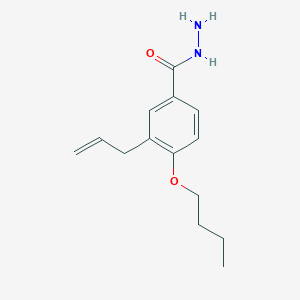
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)
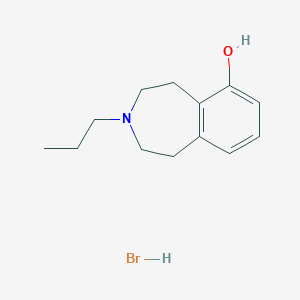
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)

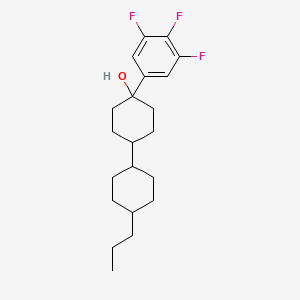

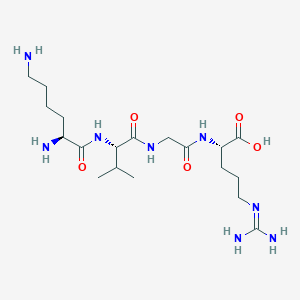
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)


